Odoroside H

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Odoroside H is a natural compound found in various plants, particularly those belonging to the Apocynaceae family, which includes species like the Thevetia peruviana (Yellow Oleander) and Vallaris glabra (Moon creeper) []. While the exact mechanisms of action are still under investigation, scientific research suggests Odoroside H possesses several properties that hold promise for various applications in scientific studies.

Anti-inflammatory Properties

Studies have shown that Odoroside H exhibits anti-inflammatory effects. Research conducted on mice with induced inflammatory responses demonstrated that Odoroside H treatment significantly reduced inflammation markers like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) []. These findings suggest Odoroside H might be a potential therapeutic candidate for investigating inflammatory diseases.

Antioxidant Activity

Scientific research suggests Odoroside H possesses antioxidant properties. In vitro studies have observed that Odoroside H effectively scavenged free radicals, which are molecules linked to oxidative stress and various diseases []. Further research is needed to determine the effectiveness of Odoroside H in vivo (within a living organism) and its potential application in managing oxidative stress-related conditions.

Neuroprotective Effects

Emerging research suggests Odoroside H might have neuroprotective properties. Studies on dopaminergic neuronal cells (involved in movement and reward) have shown that Odoroside H treatment protected the cells from damage induced by neurotoxins []. These findings warrant further investigation into the potential of Odoroside H for protecting neurons and managing neurodegenerative diseases.

Odoroside H is a natural compound classified as a cardenolide, which is a type of cardiac glycoside. Its chemical formula is C30H46O8, and it is derived from the plant Nerium oleander. This compound is notable for its potential anticancer properties and has been studied for its effects on various cancer cell lines. Cardenolides like odoroside H are characterized by their steroid-like structure with a lactone ring, which is essential for their biological activity .

The chemical behavior of odoroside H involves several reactions typical of cardenolides. These include:

- Hydrolysis: The lactone ring can undergo hydrolysis to yield corresponding aglycones and sugars.

- Reduction: The presence of ketone groups in the structure can be reduced to alcohols under certain conditions.

- Acylation: Odoroside H can react with acylating agents to form esters, which may enhance its bioactivity or alter its pharmacokinetics.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry .

Odoroside H exhibits significant biological activities, particularly in the context of cancer research. It has been shown to possess:

- Anticancer Properties: Studies indicate that odoroside H can inhibit the growth of cancer cells by inducing apoptosis and autophagy. It activates cellular pathways such as reactive oxygen species (ROS) and c-Jun N-terminal kinase (JNK), leading to cell death in malignant cells .

- Cardiotonic Effects: As a cardenolide, it may also influence cardiac function by affecting ion transport across cell membranes, which can be beneficial in certain cardiac conditions .

The synthesis of odoroside H can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting odoroside H from Nerium oleander using solvents like ethanol or methanol.

- Semi-synthetic Approaches: Chemical modifications of other cardenolides, such as oleandrin, can yield odoroside H through specific reactions that alter functional groups while preserving the core structure.

- Total Synthesis: Advanced synthetic methods involve constructing the molecule from simpler organic compounds through multi-step reactions, although this approach is less common due to complexity and cost .

Odoroside H has several potential applications:

- Cancer Treatment: Its anticancer properties make it a candidate for developing new therapeutic agents against various cancers, including breast and leukemia.

- Cardiac Health: Due to its cardiotonic effects, it may be explored for treating heart conditions where improved contractility is desired .

- Pharmaceutical Research: Odoroside H serves as a valuable compound in pharmacological studies aimed at understanding the mechanisms of action of cardenolides and their derivatives .

Research on odoroside H has highlighted its interactions with various biological targets:

- Cell Signaling Pathways: It has been shown to modulate pathways involved in cell proliferation and apoptosis, notably by influencing the expression of proteins related to cancer stem cells and epithelial-mesenchymal transition (EMT) markers .

- Synergistic Effects: Studies indicate that combining odoroside H with other chemotherapeutic agents could enhance anticancer efficacy while reducing toxicity to normal cells .

Odoroside H shares structural and functional similarities with other cardenolides. Here are some notable compounds for comparison:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| Oleandrin | Contains an acetoxy group at C16 | Higher cytotoxicity compared to odoroside H |

| Digitoxigenin | Lacks sugar moiety at C3 | Used primarily for heart conditions |

| Adynerin | Similar core structure but different functional groups | Exhibits unique antitumor activities |

Odoroside H is unique in that it presents a balance between anticancer activity and reduced toxicity towards normal cells compared to its analogs like oleandrin. This makes it particularly attractive for further development in cancer therapeutics .

The discovery and characterization of odoroside H emerged from systematic phytochemical investigations of Nerium oleander, a poisonous plant renowned for its rich cardenolide content. Early research efforts focused primarily on the aerial parts of N. oleander, but comprehensive studies of the root system revealed the presence of odoroside H alongside sixteen other compounds. The compound was first isolated and structurally elucidated through extensive nuclear magnetic resonance spectroscopy and mass spectrometry analysis, establishing its identity within the broader family of cardiac glycosides. Historical documentation indicates that odoroside H was assigned the Chemical Abstracts Service registry number 18810-25-8, facilitating its identification and standardization across research communities.

The systematic investigation that led to odoroside H's discovery involved sophisticated separation techniques, including silica gel column chromatography and high-performance liquid chromatography. Researchers employed petroleum ether-ethyl acetate gradient elution systems to achieve effective compound separation, ultimately yielding pure odoroside H for detailed structural analysis. The compound's discovery represented a significant milestone in understanding the chemical diversity of N. oleander, particularly given the limited prior research on root-derived metabolites compared to aerial plant parts.

Subsequent research has expanded the known natural occurrence of odoroside H beyond N. oleander to include Mandevilla pentlandiana and other related species within the Apocynaceae family. This broader distribution pattern suggests that odoroside H may serve important ecological or physiological functions within these plant species, though such roles remain incompletely understood. The compound's presence across multiple species has facilitated comparative studies examining structural variations and biological activities among related cardenolides.

Classification of Odoroside H within Cardenolide Glycosides

Odoroside H belongs to the cardenolide subclass of cardiac glycosides, characterized by a distinctive steroid backbone coupled with a five-membered lactone ring at the C-17 position. This structural classification distinguishes cardenolides from bufadienolides, which feature a six-membered lactone ring configuration. The specific structural features of odoroside H include multiple hydroxyl groups positioned at carbons 3, 5, and 14, along with a glycosidic linkage that connects a sugar moiety to the steroid nucleus. The compound's systematic chemical name, 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one, reflects this complex stereochemical arrangement.

The cardenolide classification system recognizes several important structural subdivisions based on sugar composition and attachment patterns. Odoroside H specifically features a 6-deoxy-3-O-methyl-β-D-galactopyranosyl sugar unit, which contributes significantly to its biological activity profile. This particular sugar configuration is shared with digitoxigenin β-D-digitaloside, indicating structural relationships within the broader cardenolide family. Alternative nomenclature systems refer to odoroside H as digitoxigenin digitaloside, emphasizing its relationship to the well-characterized digitoxigenin aglycone.

Modern classification approaches utilize advanced analytical techniques to establish definitive structural relationships among cardenolides. Ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry has become the gold standard for cardenolide identification and quantification. These methods enable researchers to distinguish between closely related compounds based on retention times, fragmentation patterns, and exact mass measurements, facilitating accurate classification within the complex cardenolide chemical space.

Significance of Odoroside H in Natural Product Chemistry

The significance of odoroside H in natural product chemistry extends beyond its role as a simple plant metabolite to encompass its potential as a lead compound for pharmaceutical development. The compound's unique structural features and biological activities position it at the intersection of natural products chemistry, pharmacology, and drug discovery research. Its classification as a cardiac glycoside immediately suggests potential therapeutic applications, particularly given the historical importance of related compounds like digitoxin and digoxin in cardiovascular medicine.

Recent quantitative analyses have revealed that odoroside H serves as one of three major chemical markers in N. oleander, alongside odoroside A and oleandrin. This designation reflects both its abundance in plant tissues and its utility for standardizing plant extracts and pharmaceutical preparations. The compound's concentration varies significantly with seasonal factors, reaching maximum levels of 244.8 μg/g in stem tissues during winter months. Such seasonal variation patterns provide valuable insights into plant metabolism and may inform optimal harvesting strategies for commercial applications.

The anticancer properties of odoroside H have attracted considerable attention within the natural products research community. Studies demonstrate that the compound's cytotoxic effects result from specific inhibition of plasma membrane-bound Na+/K+-ATPase, a mechanism distinct from many conventional chemotherapy agents. This unique mode of action suggests potential for developing novel therapeutic approaches that complement existing cancer treatments. Additionally, the compound's effectiveness against multiple cancer cell lines indicates broad-spectrum activity that could translate to clinical applications across diverse cancer types.

Environmental and ecological research has revealed additional significance for odoroside H through its demonstrated antifouling properties against marine organisms. Studies show that the compound effectively prevents barnacle settlement at nanomolar concentrations, suggesting potential applications in marine biotechnology and environmental protection. These findings highlight the multifaceted significance of odoroside H, extending its relevance from purely pharmaceutical applications to environmental and industrial contexts.

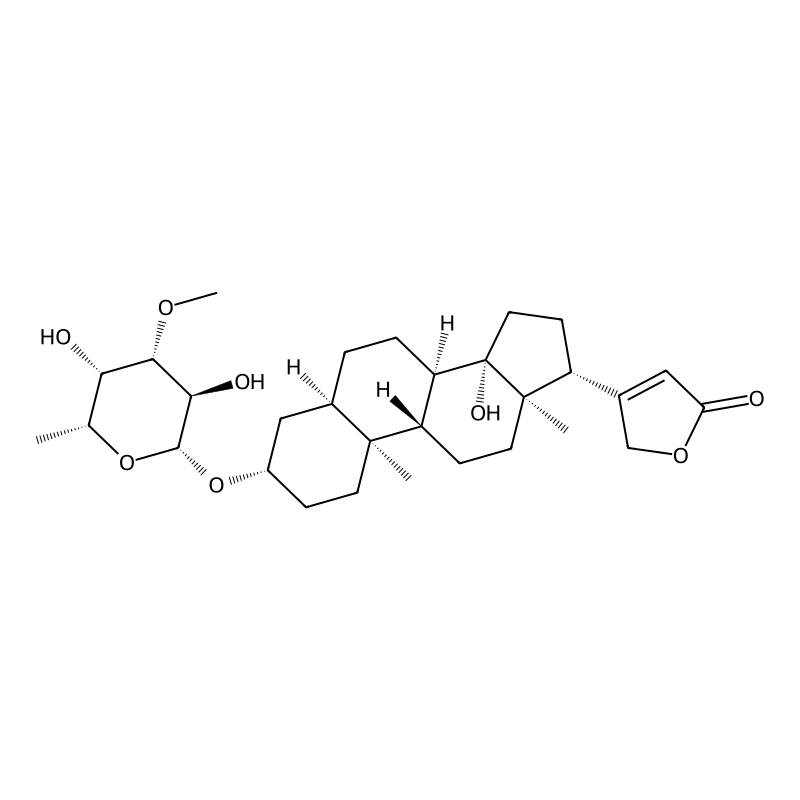

Molecular Formula and Structural Characterization of Odoroside H

Odoroside H is a naturally occurring cardenolide glycoside with the molecular formula C₃₀H₄₆O₈ and a molecular weight of 534.68 g/mol [1] [2]. The compound is characterized by its complex stereochemical configuration, designated systematically as 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one [1].

The structural architecture of Odoroside H comprises two fundamental components: a steroid aglycone backbone and a glycosidic sugar moiety [2]. The steroid nucleus follows the characteristic cardenolide framework, featuring a tetracyclic perhydrocyclopentanophenanthrene skeleton with specific substitution patterns [20]. The aglycone portion incorporates a five-membered unsaturated lactone ring (butenolide) attached at the C-17 position, which represents the defining structural feature of cardenolide compounds [23].

Table 1: Fundamental Structural Parameters of Odoroside H

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₄₆O₈ | [1] [2] |

| Molecular Weight | 534.68 g/mol | [1] [2] |

| CAS Number | 18810-25-8 | [1] [2] |

| InChI Key | VPUNMTHWNSJUOG-HYDVPRFCSA-N | [1] [2] |

| Classification | Cardenolide glycoside | [2] [5] |

The glycosidic component consists of a 6-deoxy-3-O-methyl-β-D-galactopyranosyl unit attached to the C-3 hydroxyl group of the steroid backbone [2]. This sugar moiety, commonly referred to as digitaloside, contributes significantly to the compound's solubility characteristics and biological activity profile [25]. The specific stereochemical arrangement at the anomeric carbon follows the β-configuration, which influences both the compound's conformational stability and its interactions with biological targets [25].

The molecular structure exhibits multiple chiral centers throughout both the steroid and sugar portions, resulting in a highly specific three-dimensional arrangement [1]. The steroid backbone contains eight chiral centers with defined absolute configurations, while the sugar moiety contributes an additional four chiral centers [1]. This extensive chirality underlies the compound's highly specific biological activity and distinguishes it from related cardenolide structures [22].

Stereochemistry and Conformational Analysis of Odoroside H

The stereochemical configuration of Odoroside H follows the characteristic cardenolide pattern with specific orientations at critical positions [20]. The steroid backbone adopts the 5β-configuration, indicating a cis-fusion between rings A and B, which distinguishes it from the 5α-cardenolides and significantly influences its biological activity [20]. This A/B cis-relationship is crucial for maintaining the optimal spatial arrangement required for interaction with the sodium-potassium adenosine triphosphatase enzyme complex [22].

The C-14 position bears a β-oriented hydroxyl group, which represents another essential structural feature for cardenolide activity [20]. The stereochemistry at C-17 places the butenolide ring in the β-orientation, extending away from the steroid backbone in a configuration that is critical for receptor binding [22]. The specific spatial arrangement of these functional groups creates a molecular geometry that enables selective interaction with target proteins while maintaining structural stability [20].

Table 2: Key Stereochemical Centers in Odoroside H

| Position | Configuration | Functional Group | Biological Significance |

|---|---|---|---|

| C-3 | β | O-glycosidic linkage | Sugar attachment site [2] |

| C-5 | β | Hydrogen | A/B ring junction [20] |

| C-14 | β | Hydroxyl | Essential for activity [20] |

| C-17 | β | Butenolide ring | Receptor interaction [22] |

The sugar component exhibits β-D-galactopyranose configuration with specific modifications including 6-deoxy substitution and 3-O-methylation [2]. The anomeric carbon adopts the β-configuration, creating an equatorial orientation of the glycosidic bond that influences both the overall molecular conformation and the accessibility of the sugar hydroxyl groups [25]. The 4C₁ chair conformation of the sugar ring represents the most thermodynamically stable arrangement, with substituents occupying primarily equatorial positions to minimize steric interactions [10].

Conformational analysis reveals that Odoroside H exists predominantly in a single low-energy conformation due to the rigid steroid framework and the constrained sugar attachment [10]. The steroid rings adopt their characteristic conformations with the A and B rings in chair conformations, ring C in a chair conformation, and ring D in an envelope conformation [10]. The butenolide ring maintains planarity, which is essential for its electronic properties and biological activity [22].

The glycosidic linkage adopts a specific torsional angle that positions the sugar moiety in an orientation that minimizes steric clashes with the steroid backbone while maintaining hydrogen bonding capabilities [25]. This conformational arrangement influences the compound's solubility properties and its ability to interact with membrane-bound receptors [23].

Physicochemical Properties of Odoroside H

Solubility and Partition Coefficients

Odoroside H exhibits moderate lipophilicity with a calculated logarithmic partition coefficient (LogP) of 3.72, indicating favorable distribution characteristics for biological membranes [11]. The compound demonstrates limited water solubility, consistent with its cardenolide structure, but the presence of the sugar moiety enhances aqueous solubility compared to the corresponding aglycone [3]. The polar surface area is calculated as 114.68 Ų, reflecting the contribution of hydroxyl groups and the glycosidic oxygen atoms to the molecule's polar character [11].

The solubility profile shows compatibility with organic solvents including dimethyl sulfoxide, pyridine, methanol, and ethanol [3] [36]. These solubility characteristics facilitate analytical procedures and extraction protocols commonly employed in cardenolide research [32]. The compound's amphiphilic nature, arising from the lipophilic steroid backbone and the hydrophilic sugar component, influences its behavior in biological systems and its interaction with cellular membranes [23].

Table 3: Physicochemical Properties of Odoroside H

| Property | Value | Method/Reference |

|---|---|---|

| LogP | 3.72 | Calculated [11] |

| Polar Surface Area | 114.68 Ų | Calculated [11] |

| Density | 1.3 ± 0.1 g/cm³ | Calculated [11] |

| Boiling Point | 700.1 ± 60.0 °C | Calculated [11] |

| Flash Point | 224.9 ± 26.4 °C | Calculated [11] |

| Vapor Pressure | 0.0 ± 5.0 mmHg (25°C) | Calculated [11] |

The partition behavior between aqueous and organic phases influences the compound's bioavailability and distribution characteristics [14]. The presence of multiple hydroxyl groups and the methoxy substitution on the sugar moiety creates a balance between hydrophilic and lipophilic properties that is characteristic of bioactive cardenolides [23]. This balanced polarity facilitates membrane permeation while maintaining sufficient aqueous solubility for physiological transport [14].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for Odoroside H, with characteristic chemical shift patterns that enable unambiguous identification [28] [29]. The ¹H nuclear magnetic resonance spectrum exhibits diagnostic signals for both the steroid and sugar components, with the anomeric proton appearing as a characteristic signal in the downfield region [28]. The steroid backbone protons display typical chemical shift patterns consistent with the cardenolide structure, including signals for the butenolide ring protons [29].

The ¹³C nuclear magnetic resonance spectrum reveals the complete carbon framework with distinct chemical shift regions for different structural elements [37]. The carbonyl carbon of the butenolide ring appears in the characteristic downfield region, while the glycosidic carbon signals provide information about the sugar stereochemistry and substitution pattern [37]. The methoxy carbon appears as a distinct upfield signal, confirming the 3-O-methylation of the sugar component [37].

Table 4: Characteristic Spectroscopic Features of Odoroside H

| Spectroscopic Method | Key Features | Diagnostic Value |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Anomeric proton signal | Sugar identification [28] |

| ¹³C Nuclear Magnetic Resonance | Butenolide carbonyl | Cardenolide confirmation [37] |

| Mass Spectrometry | Molecular ion [M+H]⁺ 535 | Molecular weight [32] |

| Infrared Spectroscopy | Lactone C=O stretch | Functional group analysis [39] |

Mass spectrometry analysis reveals characteristic fragmentation patterns that are diagnostic for cardenolide structures [32] [38]. The molecular ion peak appears at m/z 535 [M+H]⁺ with sodium and potassium adducts also observed [32]. Collision-induced dissociation produces fragment ions corresponding to sequential loss of the sugar moiety and dehydration of hydroxyl groups from the steroid backbone [38]. These fragmentation patterns provide structural confirmation and enable differentiation from related cardenolides [40].

Infrared spectroscopy shows characteristic absorption bands for the major functional groups, including the lactone carbonyl stretch around 1740 cm⁻¹ and hydroxyl stretching vibrations in the 3200-3600 cm⁻¹ region [39]. The glycosidic C-O stretching vibrations appear in the fingerprint region and provide information about the sugar conformation and linkage [39].

Chemical Reactivity and Functional Group Analysis

The chemical reactivity of Odoroside H is governed by several key functional groups that exhibit distinct reaction patterns under various conditions . The butenolide ring represents the most reactive center, capable of undergoing hydrolysis under both acidic and basic conditions to yield the corresponding hydroxyl acid derivatives . This lactone hydrolysis represents a critical pathway for metabolic transformation and can lead to loss of biological activity [20].

The hydroxyl groups present in both the steroid backbone and the sugar moiety exhibit typical alcohol reactivity patterns . The C-14 hydroxyl group on the steroid backbone shows moderate reactivity toward acylation and alkylation reactions, while maintaining stability under mild conditions [20]. The sugar hydroxyl groups demonstrate greater reactivity due to their enhanced accessibility and can undergo selective modification reactions [25].

Table 5: Functional Group Reactivity in Odoroside H

| Functional Group | Location | Reactivity | Typical Reactions |

|---|---|---|---|

| Butenolide ring | C-17 position | High | Hydrolysis, reduction |

| Hydroxyl groups | C-14, sugar | Moderate | Acylation, glycosylation [20] |

| Methoxy group | Sugar C-3 | Low | Demethylation [25] |

| Glycosidic bond | C-3 linkage | Moderate | Acid hydrolysis |

The glycosidic linkage exhibits acid-labile characteristics typical of cardenolide glycosides . Under acidic conditions, hydrolysis occurs preferentially at the glycosidic bond, releasing the sugar component and yielding the corresponding aglycone [25]. This reaction pathway is significant for both analytical procedures and potential metabolic transformations [32].

The methoxy group on the sugar component represents a relatively stable functional group under normal conditions but can undergo demethylation under harsh acidic or basic conditions [25]. This substitution contributes to the compound's stability and influences its interaction with biological targets [22]. The specific pattern of functional groups in Odoroside H creates a unique reactivity profile that distinguishes it from other cardenolide structures [20].

Structure-Activity Relationships of Odoroside H and Related Cardenolides

The structure-activity relationships of Odoroside H reflect the fundamental requirements for cardenolide biological activity, particularly regarding sodium-potassium adenosine triphosphatase inhibition [22]. The essential structural elements include the steroid backbone with specific stereochemistry, the 14β-hydroxyl group, and the 17β-butenolide ring [20]. These features create the spatial arrangement necessary for optimal binding to the target enzyme complex [22].

The 5β-configuration of the steroid backbone proves critical for biological activity, as compounds with 5α-configuration show significantly reduced potency [20]. This stereochemical requirement establishes a fundamental structure-activity relationship that applies across the cardenolide family [22]. The presence of the sugar moiety at C-3 enhances activity compared to the corresponding aglycone, demonstrating the importance of glycosylation for optimal biological function [24].

Table 6: Structure-Activity Relationships in Cardenolides

| Structural Feature | Activity Requirement | Effect of Modification |

|---|---|---|

| 5β-Configuration | Essential | Loss reduces activity 10-fold [20] |

| 14β-Hydroxyl | Critical | Removal eliminates activity [22] |

| 17β-Butenolide | Required | Essential for binding [20] |

| C-3 Glycosylation | Enhancing | Improves potency 2-5 fold [24] |

The specific sugar substitution pattern influences both activity and selectivity [24]. The 6-deoxy-3-O-methyl configuration present in Odoroside H contributes to its distinct activity profile compared to other cardenolide glycosides [25]. The methoxy substitution at the sugar C-3 position affects the compound's interaction with the binding site and may influence tissue distribution characteristics [23].

Comparative analysis with related cardenolides reveals that the A/B cis-configuration (5β) consistently produces higher activity than the corresponding trans-isomers [20]. This relationship extends throughout the cardenolide family and represents a fundamental structure-activity principle [22]. The butenolide ring orientation and the specific arrangement of hydroxyl groups create a pharmacophore that is conserved across active cardenolide structures [20].

Structural Comparisons of Odoroside H with Related Cardiac Glycosides

Odoroside H versus Odoroside A: Structural Differences

Odoroside H and Odoroside A represent closely related cardenolide glycosides that differ primarily in their aglycone substitution patterns [9] [12]. Odoroside A possesses the molecular formula C₃₀H₄₆O₇ with a molecular weight of 518.68 g/mol, indicating the absence of one oxygen atom compared to Odoroside H [13]. This difference corresponds to the lack of an acetoxy group at the C-16 position in Odoroside A, while Odoroside H maintains additional oxygenation in its steroid backbone [12].

The stereochemical configurations of both compounds remain identical at the critical positions including C-3, C-5, C-14, and C-17 [9]. Both compounds share the same sugar moiety attached at the C-3 position, consisting of the 6-deoxy-3-O-methyl-β-D-galactopyranosyl unit [12]. The primary structural distinction lies in the oxidation state and substitution pattern of the steroid backbone, particularly in the region surrounding the C-16 position [9].

Table 7: Structural Comparison of Odoroside H and Odoroside A

| Parameter | Odoroside H | Odoroside A | Difference |

|---|---|---|---|

| Molecular Formula | C₃₀H₄₆O₈ | C₃₀H₄₆O₇ | One oxygen atom [12] |

| Molecular Weight | 534.68 g/mol | 518.68 g/mol | 16 Da difference [13] |

| Sugar Component | 6-deoxy-3-O-methyl-β-D-galactose | Identical | None [12] |

| C-16 Substitution | Modified | Unmodified | Acetoxy vs hydrogen [9] |

The biological activity profiles of these compounds show subtle but significant differences [12]. Odoroside A demonstrates reduced toxicity compared to Odoroside H while maintaining comparable anticancer activity, suggesting that the additional oxygenation in Odoroside H may influence its therapeutic index [12]. This relationship highlights the importance of specific substitution patterns in determining both efficacy and safety profiles within the cardenolide family [9].

The spectroscopic characteristics of both compounds show similar overall patterns with specific differences in regions corresponding to the variable substitution sites [29]. Mass spectrometry readily distinguishes the compounds based on their molecular weights, while nuclear magnetic resonance spectroscopy reveals characteristic differences in the steroid backbone region [32]. These analytical differences enable reliable identification and quantification of each compound in biological samples [34].

Comparative Analysis with Oleandrin and Other Nerium-derived Cardenolides

Oleandrin represents the most extensively studied cardenolide from Nerium oleander, sharing the same plant source as Odoroside H but exhibiting distinct structural characteristics [23] [26]. Oleandrin possesses the molecular formula C₃₂H₄₈O₉ and contains a different sugar moiety consisting of oleandrose (2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranose) rather than the galactopyranose derivative found in Odoroside H [23]. This difference in glycosylation significantly influences the compounds' physicochemical properties and biological activities [25].

The aglycone portions of oleandrin and Odoroside H also differ substantially [23]. Oleandrin contains oleandrigenin as its aglycone, which features an acetoxy group at C-16, while Odoroside H contains digitoxigenin with different substitution patterns [24]. These aglycone differences contribute to variations in receptor binding affinity and biological activity profiles [22].

Table 8: Comparison of Major Nerium oleander Cardenolides

| Compound | Molecular Formula | Sugar Component | Aglycone | Relative Activity |

|---|---|---|---|---|

| Oleandrin | C₃₂H₄₈O₉ | Oleandrose | Oleandrigenin | High [23] |

| Odoroside H | C₃₀H₄₆O₈ | 6-deoxy-3-O-methyl-galactose | Digitoxigenin | Moderate [2] |

| Odoroside A | C₃₀H₄₆O₇ | 6-deoxy-3-O-methyl-galactose | Modified digitoxigenin | Moderate [12] |

| Neritaloside | C₃₁H₄₄O₉ | Neritaloside sugar | Gitoxigenin | Moderate [27] |

The solubility characteristics differ among these compounds due to their varying sugar components and aglycone substitution patterns [23]. Oleandrin exhibits higher lipophilicity compared to Odoroside H, influencing its membrane permeability and tissue distribution [23]. The different sugar moieties also affect the compounds' interactions with transport proteins and metabolic enzymes [25].

Structure-activity relationships across this series of Nerium-derived cardenolides reveal the importance of both aglycone and sugar components in determining biological activity [24] [27]. The specific combination of structural features in each compound creates unique activity profiles that may offer therapeutic advantages in different applications [22]. The diversity of cardenolide structures within Nerium oleander demonstrates the potential for developing structure-activity relationships that guide the discovery of optimized therapeutic agents [23].

Distribution of Odoroside H in Nerium oleander Tissues

Odoroside H demonstrates a distinct pattern of tissue-specific distribution within Nerium oleander plants, with notable variations across different plant organs and seasonal conditions. The compound is present throughout all major plant tissues, including leaves, stems, flowers, seeds, and roots, though concentrations vary significantly between these organs [1] [2] [3].

The highest concentrations of Odoroside H are found in the stems of Nerium oleander, particularly during winter months when levels can reach 244.8 μg/g dry weight [4]. This seasonal peak in stem tissue represents the primary accumulation pattern for this cardenolide. The leaves, while containing substantial amounts of Odoroside H, typically show lower concentrations compared to stems, except during specific seasonal periods [5] [6].

Seeds of Nerium oleander have been identified as significant repositories of Odoroside H, alongside other cardenolides including strospeside and neritaloside [5]. The presence of Odoroside H in seeds suggests its role in protecting developing embryos from herbivory and pathogen attack. Root tissues also contain detectable levels of Odoroside H, though these concentrations are generally lower than those observed in aerial plant parts [7].

The distribution pattern within Nerium oleander tissues reflects the plant's defensive strategy, with higher concentrations in photosynthetically active and reproductively important tissues. The compound's presence in latex-containing tissues indicates its role in the plant's chemical defense system against herbivorous insects and other potential threats [8] [9].

Presence of Odoroside H in Mandevilla pentlandiana and Other Apocynaceae Species

Beyond Nerium oleander, Odoroside H has been documented in several other members of the Apocynaceae family, demonstrating the widespread occurrence of this cardenolide across the taxonomic group. Mandevilla pentlandiana represents a particularly important source, with the compound isolated from root tissues alongside thirteen other cardenolide-type compounds [10] [11].

In Mandevilla pentlandiana, Odoroside H occurs as part of a complex mixture of mono-, tri-, tetra-, and pentaglycosides derived from digitoxigenin and oleandrigenin aglycones [10]. The roots of this species have proven to be especially rich in cardenolide diversity, making them valuable for phytochemical studies and potential pharmaceutical applications. The presence of Odoroside H in Mandevilla pentlandiana roots suggests similar biosynthetic pathways to those found in Nerium oleander, despite the geographic separation between these species [11].

Other Apocynaceae species containing Odoroside H include Thevetia peruviana (yellow oleander) and Vallaris glabra (moon creeper) . While Thevetia peruviana is known primarily for producing thevetin compounds, it also contains measurable amounts of Odoroside H, particularly in seed tissues [13]. Vallaris glabra, distributed across Asian regions, represents another source of this cardenolide, though concentrations are generally lower than those found in Nerium oleander .

The compound has also been reported in Carissa carandas, extending its presence beyond the typical oleander-type plants to other Apocynaceae genera [14]. This broad distribution across the family suggests that Odoroside H biosynthesis represents an ancestral trait within Apocynaceae, maintained across diverse lineages for its defensive properties.

Chemotaxonomic Significance of Odoroside H

The presence and distribution patterns of Odoroside H across Apocynaceae species provide valuable chemotaxonomic markers for understanding evolutionary relationships within this plant family. The compound's consistent occurrence in multiple genera suggests its fundamental role in the chemical defense strategies that have evolved within Apocynaceae [15] [16].

Chemotaxonomic analysis reveals that Odoroside H serves as a reliable marker for distinguishing between different Apocynaceae lineages and assessing their phylogenetic relationships [17]. The structural consistency of Odoroside H across diverse species, combined with variations in concentration and tissue distribution, provides insights into the evolutionary pressures that have shaped cardenolide biosynthesis within the family.

The compound's presence in both Old World and New World Apocynaceae species indicates that Odoroside H biosynthesis predates the geographic separation of these plant populations [18]. This distribution pattern supports hypotheses about the ancient origin of cardenolide production in Apocynaceae and its role in the family's ecological success across diverse environments.

Furthermore, the selective accumulation of Odoroside H by mistletoe species growing on Nerium oleander hosts demonstrates the compound's importance in plant-plant chemical interactions [5]. These parasitic plants specifically extract Odoroside H along with other polar cardiac glycosides from their hosts, suggesting that these compounds may serve functions beyond simple defense against herbivores.

Biosynthetic Pathways of Odoroside H

Precursors in Odoroside H Biosynthesis

The biosynthesis of Odoroside H follows the general cardenolide biosynthetic pathway, beginning with sterol precursors that undergo a series of enzymatic transformations. The primary precursors include cholesterol, campesterol, and β-sitosterol, which serve as the initial substrates for the side-chain cleavage reactions that initiate cardenolide formation [19] [20] [21].

Cholesterol represents the principal precursor in many cardenolide-producing species, though phytosterols such as campesterol and β-sitosterol may also contribute significantly to the biosynthetic pool [22] [19]. Early isotope labeling studies demonstrated that these sterols are converted to pregnenolone through side-chain cleavage, marking the first committed step in cardenolide biosynthesis [22] [23].

Pregnenolone serves as the universal precursor for all subsequent cardenolide modifications, including those leading to Odoroside H formation [22] [24]. This C21 steroid undergoes a series of hydroxylation, reduction, and oxidation reactions to generate the pregnane intermediates that eventually form the cardenolide aglycone structure. The conversion of pregnenolone to progesterone represents a critical branch point in the pathway, catalyzed by 3β-hydroxysteroid dehydrogenase enzymes [24] [25].

The pathway proceeds through several intermediate compounds, including 5β-pregnane derivatives that serve as direct precursors to the final cardenolide structures [22]. These intermediates can undergo various modifications, including hydroxylation at positions 12, 14, and 16, which determine the final structure of the cardenolide aglycone. For Odoroside H, the specific pattern of hydroxylation and the subsequent glycosylation determine its unique chemical identity within the cardenolide family.

Role of CYP87A Enzymes in Odoroside H Formation

Cytochrome P450 enzymes of the CYP87A family play crucial roles in cardenolide biosynthesis, particularly in the initial side-chain cleavage reactions that convert sterols to pregnane intermediates [26] [19] [20]. Recent molecular studies have identified specific CYP87A enzymes that catalyze the conversion of cholesterol and phytosterols to pregnenolone, the first committed step in Odoroside H biosynthesis.

CYP87A4 and CYP87A126 represent key enzymes in this pathway, demonstrating sterol side-chain cleaving activity that is essential for cardenolide production [26] [19] [20]. These enzymes exhibit promiscuous substrate specificity, acting on both cholesterol and phytosterols to generate pregnenolone. The convergent evolution of this activity across different plant families producing cardenolides highlights the fundamental importance of CYP87A enzymes in cardiac glycoside biosynthesis [26] [27].

Functional studies using knockout lines have demonstrated that CYP87A enzymes are absolutely required for cardenolide production in planta [26]. Plants lacking functional CYP87A enzymes show dramatically reduced cardenolide levels, confirming the essential role of these enzymes in the biosynthetic pathway. The tissue-specific expression of CYP87A genes correlates with cardenolide accumulation patterns, suggesting regulatory control at the transcriptional level [24].

The amino acid sequences of cardenolide-producing CYP87A enzymes contain specific substitutions that confer sterol side-chain cleaving activity [19] [20]. Key residues, including V355A and A357L substitutions, are critical for the substrate specificity and catalytic activity of these enzymes. These molecular adaptations represent evolutionary innovations that enabled plants to produce cardenolides for defensive purposes.

Glycosylation Mechanisms in Odoroside H Synthesis

The glycosylation of cardenolide aglycones represents a critical step in Odoroside H biosynthesis, determining both the compound's biological activity and its physicochemical properties. Odoroside H contains a digitalose sugar moiety attached at the C-3 position of the steroid backbone, which is installed through the action of specific glycosyltransferase enzymes [1] [3] [28].

Glycosyltransferases involved in cardenolide biosynthesis exhibit high specificity for both the aglycone substrate and the sugar donor. For Odoroside H formation, the enzyme must recognize the specific steroid structure and catalyze the attachment of digitalose (6-deoxy-3-O-methyl-β-D-galactopyranose) to form the final glycosidic bond [1] [3]. The regio- and stereospecificity of this reaction ensures the production of the correct Odoroside H structure.

The sugar donor for Odoroside H glycosylation is likely supplied through specialized sugar nucleotide biosynthetic pathways that produce activated digitalose derivatives [28]. These pathways may involve the modification of common hexose sugars through methylation and deoxygenation reactions to generate the unique digitalose structure. The availability of these sugar donors can influence the overall rate of Odoroside H production and may represent a regulatory control point in the biosynthetic pathway.

Recent studies have explored synthetic approaches to cardenolide glycosylation using modified Koenigs-Knorr procedures, providing insights into the chemical requirements for successful glycoside formation [28] [29]. These investigations demonstrate that the γ-unsaturated lactone ring of cardenolides remains intact during glycosylation reactions, confirming the stability of this structural feature under physiological conditions.

Regulation of Odoroside H Biosynthesis and Environmental Factors

The biosynthesis of Odoroside H is subject to complex regulatory mechanisms that respond to both developmental and environmental cues. Seasonal variations in Odoroside H concentrations reflect underlying changes in biosynthetic gene expression and enzyme activity in response to environmental factors [4] [30] [31].

Temperature and photoperiod represent major environmental factors influencing Odoroside H biosynthesis. Winter conditions promote maximum accumulation of Odoroside H in Nerium oleander stems, suggesting that cold stress or shortened day length may upregulate the biosynthetic pathway [4]. This seasonal regulation may serve to maximize plant defense during periods when herbivore pressure is reduced but preparation for spring growth is critical.

Biotic stress factors, including herbivore damage and pathogen attack, can significantly influence cardenolide biosynthesis [30] [31]. Mechanical damage or insect feeding often triggers increased expression of biosynthetic genes, leading to enhanced production of defensive compounds including Odoroside H. This induced defense response represents an adaptive strategy that allows plants to increase protection in areas experiencing active herbivore pressure.

Phytohormone signaling pathways, particularly those involving jasmonic acid, salicylic acid, and ethylene, play important roles in regulating cardenolide biosynthesis [30] [31]. These signaling molecules coordinate the plant's response to stress and can modulate the expression of genes encoding enzymes in the Odoroside H biosynthetic pathway. The integration of multiple hormonal signals allows for fine-tuned control of defensive compound production.

Nutritional factors, including nitrogen availability and mineral nutrient status, can also influence Odoroside H biosynthesis [30]. Plants growing under nutrient stress may allocate resources differently between growth and defense, potentially affecting cardenolide production levels. Understanding these regulatory mechanisms is crucial for optimizing the production of Odoroside H in both natural and cultivated plant systems.

Ecological Significance of Odoroside H

Role of Odoroside H in Plant Defense Mechanisms

Odoroside H functions as a potent chemical defense compound that protects plants against a diverse array of herbivorous insects and other potential threats through multiple mechanisms of action. The primary mode of action involves inhibition of the sodium-potassium ATPase pump, a critical enzyme system present in all animal cells that maintains essential electrochemical gradients across cell membranes [32] [33] [34].

The compound's effectiveness as a defensive molecule stems from its ability to disrupt fundamental physiological processes in herbivorous insects [35] [36] [37]. When insects consume plant tissues containing Odoroside H, the compound interferes with neural function, muscle contraction, and osmoregulation by blocking sodium-potassium ATPase activity. This disruption can lead to paralysis, feeding deterrence, and ultimately mortality in susceptible insects [35] [34].

Research has demonstrated that Odoroside H exhibits particularly strong activity against specialized herbivores that have not evolved specific resistance mechanisms [38] [37]. The compound's broad spectrum of activity makes it effective against both generalist and specialist herbivores, though some insects that have coevolved with cardenolide-producing plants have developed resistance mechanisms [36] [39].

The defensive effectiveness of Odoroside H is enhanced by its presence alongside other cardenolides in plant tissues, creating synergistic effects that amplify overall toxicity [38] [40]. This multi-compound defense strategy makes it more difficult for herbivores to evolve resistance, as they must simultaneously adapt to multiple toxic compounds with potentially different modes of action.

Beyond direct toxicity, Odoroside H also functions as a feeding deterrent, causing insects to avoid treated plant tissues even at sublethal concentrations [41]. This deterrent effect provides protection with minimal energy expenditure by the plant, as even small amounts of the compound can effectively discourage herbivore feeding behavior.

Ecological Interactions and Evolutionary Adaptations

The ecological impact of Odoroside H extends far beyond simple plant-herbivore interactions, influencing complex multi-trophic relationships and driving evolutionary adaptations across multiple species [35] [36] [38]. Specialized herbivores that feed on cardenolide-producing plants have evolved remarkable physiological and molecular adaptations to overcome the toxicity of compounds like Odoroside H.

Some herbivorous insects have developed target-site insensitivity through specific amino acid substitutions in their sodium-potassium ATPase enzymes [36] [39]. These molecular changes reduce the binding affinity of cardenolides to the enzyme, allowing resistant insects to feed on otherwise toxic plant tissues. The convergent evolution of similar resistance mechanisms across distantly related insect lineages demonstrates the strong selective pressure exerted by cardenolides like Odoroside H.

Sequestration represents another evolutionary strategy employed by specialized herbivores to deal with Odoroside H and related compounds [36] [38] [42]. Some insects selectively accumulate cardenolides in their body tissues, using these plant-derived toxins for their own defense against predators. This strategy transforms plant defensive compounds into insect defensive weapons, creating an evolutionary arms race between plants, herbivores, and their natural enemies.

The presence of Odoroside H in plant tissues has also influenced the evolution of parasitic relationships, as demonstrated by mistletoe species that selectively extract cardenolides from their Nerium oleander hosts [5]. This selective accumulation suggests that even parasitic plants may benefit from acquiring defensive compounds from their hosts, potentially gaining protection against their own herbivores and pathogens.

Predator-prey relationships are significantly affected by the presence of Odoroside H in herbivorous insects that sequester the compound [36] [38]. Predators that consume cardenolide-containing prey may experience toxicity, leading to learned avoidance behaviors and the evolution of warning coloration in sequestering herbivores. This creates complex ecological networks where plant defensive compounds influence interactions multiple trophic levels removed from the producing plant.